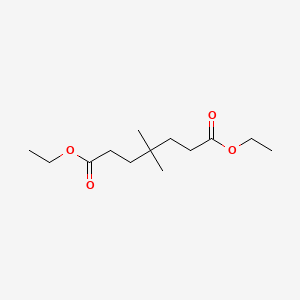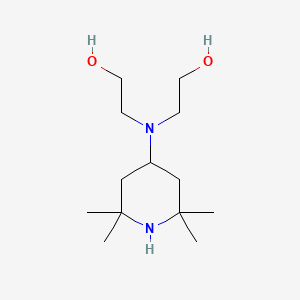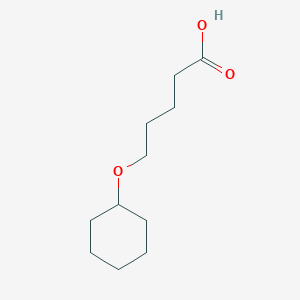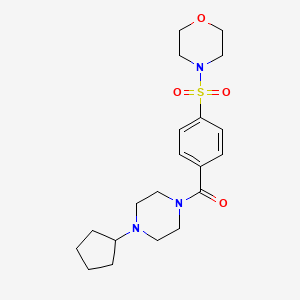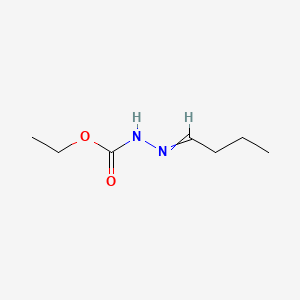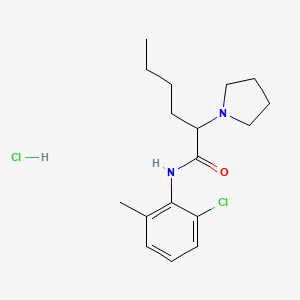
6'-Chloro-2-pyrrolidinyl-o-hexanotoluidide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride is a synthetic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique chemical structure allows it to interact with specific molecular targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-6-methyl aniline with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting intermediate is then reacted with hexanoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological responses. The exact mechanism of action depends on the specific application and the molecular pathways involved. For example, in cancer research, it may inhibit certain kinases, thereby blocking cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide: Known for its potent antitumor activity.
2-amino-N-(2-chloro-6-methyl-phenyl)thiazole-5-carboxamide: Another compound with similar structural features and biological activities.
Uniqueness
N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride stands out due to its unique combination of a pyrrolidine ring and a hexanamide chain, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
78265-91-5 |
|---|---|
Molekularformel |
C17H26Cl2N2O |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylhexanamide;hydrochloride |
InChI |
InChI=1S/C17H25ClN2O.ClH/c1-3-4-10-15(20-11-5-6-12-20)17(21)19-16-13(2)8-7-9-14(16)18;/h7-9,15H,3-6,10-12H2,1-2H3,(H,19,21);1H |
InChI-Schlüssel |
VBQXRPCRKFUHOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)NC1=C(C=CC=C1Cl)C)N2CCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
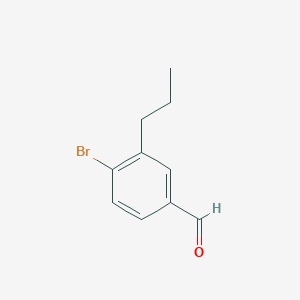
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)


